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Compound of Interest

Compound Name: Cocinic Acid

Cat. No.: B561435

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocinic acid, registered under CAS number 61788-47-4, is the formal designation for the
mixture of fatty acids derived from Cocos nucifera (coconut) oil.[1] Also commonly referred to
as coconut fatty acid, it is not a single molecular entity but rather a complex blend of
predominantly saturated, medium-chain fatty acids (MCFAS).[1][2] This composition gives it
unique physicochemical and biological properties that are leveraged across the cosmetic,
industrial, and pharmaceutical sectors.[1][3]

For researchers and drug development professionals, the constituent fatty acids of this mixture,
particularly lauric acid, are of significant interest due to their demonstrated anti-inflammatory
and antimicrobial activities.[4][5][6] This guide provides a comprehensive technical overview of
Cocinic acid, including its composition, production, analytical methods, mechanisms of action,
and safety profile, to serve as a foundational resource for its scientific exploration and
application.

Chemical Composition and Physicochemical
Properties

Cocinic acid's character is defined by its high concentration of saturated medium-chain fatty
acids, which distinguishes it from many other vegetable oils that are rich in long-chain or
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unsaturated fatty acids.[7][8] Lauric acid (C12) is the most abundant component, often
comprising nearly half of the total fatty acid content.[4][7][8]

Data Presentation: Fatty Acid Composition

The precise fatty acid distribution can vary depending on the coconut hybrid and the oil
processing method.[9][10] The table below summarizes the typical composition based on
various sources.

Fatty Acid Carbon Chain Typical Percentage (%)
Caprylic Acid C8:.0 7 - 8%[7][8]

Capric Acid C10:0 7%[7]

Lauric Acid C12:0 45 - 56%[4][7]

Myristic Acid C14:0 8 - 21%[4][7]

Palmitic Acid C16:0 7.5-10.2%[4]

Stearic Acid C18:0 2%][7]

Oleic Acid ci18:1 6%[7]

Linoleic Acid C18:2 2%[7]

Data Presentation: Physicochemical Properties
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Property Value Reference(s)
CAS Number 61788-47-4 [11]

Coconut Acid, Fatty Acids
Synonyms [1][12]

Coco

Colorless to pale yellow liquid

Appearance or solid [1]
Odor Characteristic fatty odor [1]
Melting Point ~30 °C [11]
Boiling Point ~160 °C [11]
Flash Point ~157 °C [11]

B Limited solubility in water;
Solubility _ _ [1]
Soluble in organic solvents

Production and Experimental Protocols

Cocinic acid is produced commercially from coconut oil through a process of hydrolysis, which
breaks down the triglycerides into free fatty acids and glycerol.[13][14]

Experimental Protocol: Saponification of Coconut Oil

Saponification is the base-catalyzed hydrolysis of triglycerides. The resulting salts of the fatty
acids (soap) can then be acidified to yield the free fatty acids (Cocinic acid).[14][15]

Objective: To hydrolyze coconut oil triglycerides to produce free fatty acids.
Materials:

o Coconut oil (triglyceride source)

e Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 20% w/v)

o Ethanol (optional, to improve miscibility)
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e Hydrochloric acid (HCI) or Sulfuric acid (H2S0Oa4) (for acidification)
e Sodium chloride (NaCl) solution (saturated, for washing)
 Stirring hot plate and magnetic stir bar

» Reaction flask and condenser

e Separatory funnel

e pH indicator paper

Methodology:

e Reaction Setup: Place a measured quantity of coconut oil into a round-bottom flask. Add a
20% solution of NaOH. The amount of NaOH should be in stoichiometric excess to ensure
complete saponification. A stirring bar is added to the flask.

o Saponification: Heat the mixture under reflux with constant stirring. The reaction is typically
heated to boiling for 30-60 minutes.[15] The completion of saponification is indicated by the
formation of a homogenous, soap-like solution.[15]

e Glycerol Removal (Salting Out): After cooling, pour the reaction mixture into a saturated
NacCl solution. The soap is less soluble in the salt solution and will precipitate out.

 Acidification: Isolate the precipitated soap and dissolve it in warm water. Slowly add a strong
acid (e.g., HCI) while stirring until the solution becomes acidic (pH ~2-3). This protonates the
fatty acid salts, converting them into free fatty acids (Cocinic acid), which will separate as
an oily layer.

« |solation and Purification: Transfer the mixture to a separatory funnel. The upper oily layer
containing the Cocinic acid is separated from the lower aqueous layer.

» Washing: Wash the Cocinic acid layer multiple times with warm water to remove any
remaining mineral acid and impurities.

o Drying: Dry the final product using an anhydrous drying agent like sodium sulfate, followed
by filtration to yield purified Cocinic acid.
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Mandatory Visualization: Production Workflow

Production of Cocinic Acid
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Saponification (Hydrolysis)

Soap (Fatty Acid Salts) + Glycerol Strong Acid (e.g., HCI)

Purification (Washing & Drying)

Cocinic Acid (Free Fatty Acids)

Click to download full resolution via product page

Caption: Workflow for the production of Cocinic acid from coconut oil.

Experimental Protocol: Gas Chromatography (GC)
Analysis

Gas chromatography is the standard method for determining the fatty acid profile of Cocinic
acid.[16][17] Because fatty acids are not sufficiently volatile for GC analysis, they must first be
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converted into a more volatile form, typically fatty acid methyl esters (FAMES).[16][18]
Objective: To determine the quantitative composition of fatty acids in a Cocinic acid sample.
Materials:

e Cocinic acid sample

» Derivatization agent (e.g., Boron trifluoride-methanol solution (BFs-MeOH), or methanolic
HCI)

 Internal standard (e.g., heptadecanoic acid methyl ester)
e Hexane or other suitable organic solvent
e Gas chromatograph with a Flame lonization Detector (GC-FID)

o Appropriate capillary column (e.g., a polar column like those coated with cyanopropy!
polysiloxane)

Methodology:

o Sample Preparation: Accurately weigh a small amount of the Cocinic acid sample into a
reaction vial.

 Derivatization to FAMEs:
o Add the derivatization agent (e.g., 14% BFs-MeOH) to the sample.[18][19]

o Seal the vial and heat it in a water bath at a specified temperature (e.g., 60-100°C) for a
set time (e.g., 10-30 minutes) to allow for the esterification reaction to complete.

o Cool the vial to room temperature.

o Extraction: Add hexane and a small amount of water to the vial. Vortex thoroughly to extract
the FAMEs into the hexane layer. Allow the layers to separate.
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o Sample Injection: Carefully transfer the upper hexane layer containing the FAMEs into a GC
vial. If using an internal standard for quantification, it should be added at a known
concentration before injection.

e GC Analysis:
o Inject a small volume (e.g., 1 pL) of the sample into the GC-FID.

o The GC oven is programmed with a temperature gradient to separate the FAMEs based
on their boiling points and polarity.

o The separated FAMEs are detected by the FID.

o Data Analysis: Identify individual FAME peaks by comparing their retention times to those of
known FAME standards. The area of each peak is proportional to the concentration of that
fatty acid, allowing for quantitative analysis.[16][20]

Mandatory Visualization: GC Analysis Workflow
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GC Analysis of Cocinic Acid
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Fatty Acid Methyl Esters (FAMES)
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Chromatographic Separation
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Peak Detection & Integration

Data Analysis (Quantification)
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Lauric Acid Anti-inflammatory Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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